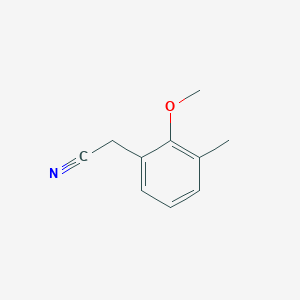

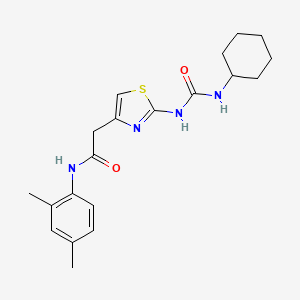

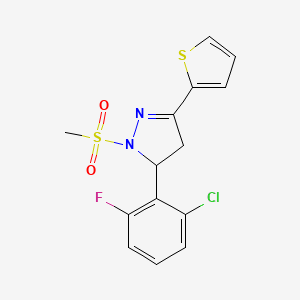

![molecular formula C18H17N3O2S B2502291 (E)-2-metil-N-(2-(4-oxotieno[2,3-d]pirimidin-3(4H)-il)etil)-3-fenilacrilamida CAS No. 2035005-19-5](/img/structure/B2502291.png)

(E)-2-metil-N-(2-(4-oxotieno[2,3-d]pirimidin-3(4H)-il)etil)-3-fenilacrilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.

BenchChem offers high-quality (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos antimaláricos

La estructura del compuesto sugiere un potencial como candidato a fármaco antimalárico. Los investigadores han explorado su efecto inhibitorio sobre falcipain-2 (FP-2), una proteasa de cisteína crucial para los trofozoitos de Plasmodium falciparum. En un estudio de Zhu et al., se diseñó y sintetizó una serie de nuevos inhibidores de FP-2 de molécula pequeña basados en un compuesto relacionado. Estos derivados exhibieron alta actividad inhibitoria contra FP-2, lo que los convierte en candidatos atractivos para el descubrimiento de fármacos antimaláricos .

Derivados de tieno[3,2-d]pirimidina en química medicinal

Las tieno[3,2-d]pirimidinas representan una clase importante de compuestos químicos con diversas actividades biológicas. Los investigadores han explorado su síntesis utilizando diversos métodos, incluida la ciclización de derivados de 3-amino-tiofeno-2-carboxilato con ácido fórmico u otros reactivos. Estos derivados han mostrado promesa en el desarrollo de fármacos debido a su versatilidad estructural y sus posibles propiedades farmacológicas .

Aldehídos heterocíclicos y química supramolecular

La estructura heterocíclica del compuesto puede encontrar aplicaciones en la química supramolecular. Los aldehídos heterocíclicos exhiben diversas propiedades ópticas y reactividad, lo que los convierte en bloques de construcción versátiles para compuestos más complejos. Los investigadores han explorado su uso en áreas como la química medicinal y la ciencia de los materiales .

Rutas de síntesis y nuevos derivados

Los investigadores han desarrollado enfoques sintéticos para los derivados de tieno[3,2-d]pirimidina y tieno[3,4-b]piridina. Por ejemplo, las 3-amino-4-ciano-2-tiofeno carboxamidas se han utilizado como sintones versátiles para preparar tieno[3,2-d]pirimidina-7-carbonitrilos y tieno[3,4-b]piridina-7-carboxamidas. Estas rutas sintéticas brindan acceso a nuevos derivados con aplicaciones potenciales en el descubrimiento de fármacos y la ciencia de los materiales .

Mecanismo De Acción

Target of Action

The primary target of this compound is the cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites , making it an attractive target for developing anti-malarial drugs.

Mode of Action

The compound interacts with FP-2, inhibiting its activity

Biochemical Pathways

By inhibiting FP-2, the compound disrupts the parasite’s ability to digest hemoglobin, a crucial process for its survival within the host’s red blood cells . This disruption affects the parasite’s life cycle, preventing it from proliferating and causing disease.

Pharmacokinetics

The compound’s molecular weight is less than 400 , which is generally favorable for oral bioavailability.

Result of Action

The inhibition of FP-2 by the compound leads to the death of the P. falciparum parasites, thereby preventing or treating malaria . The compound has shown significant in vitro activity against P. falciparum, with IC50 values in the micromolar range .

Propiedades

IUPAC Name |

(E)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKFGWEIOGXQQ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

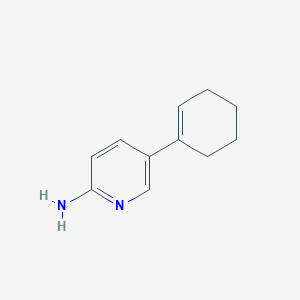

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

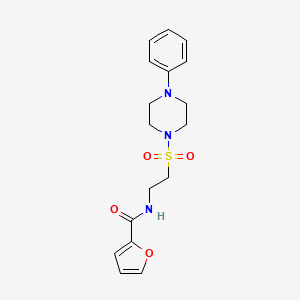

![3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2502223.png)

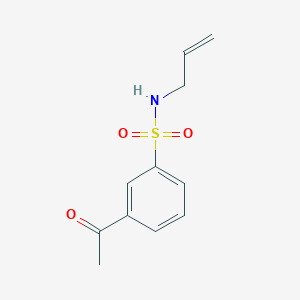

![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

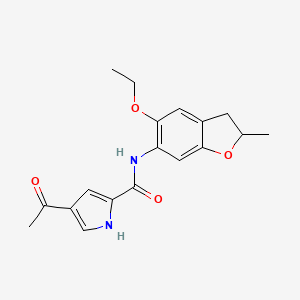

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2502231.png)